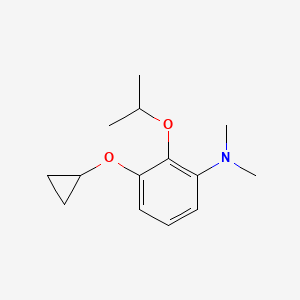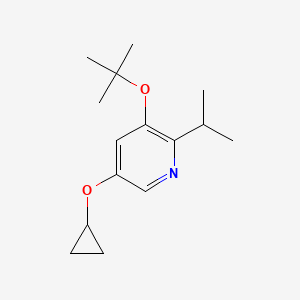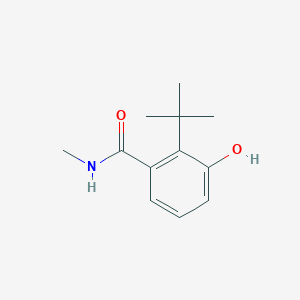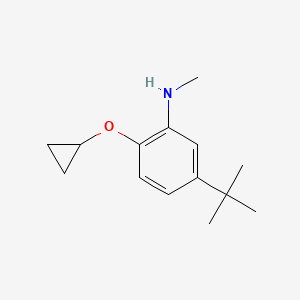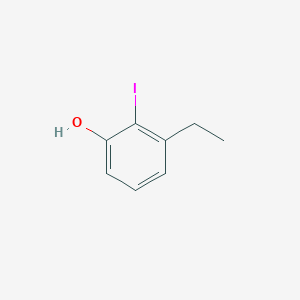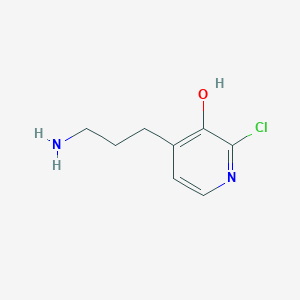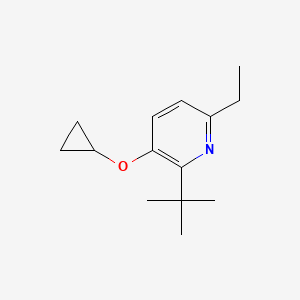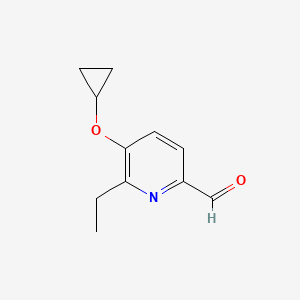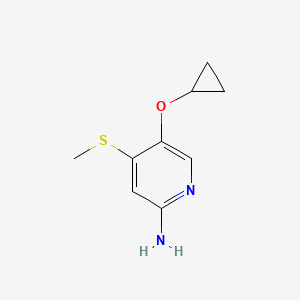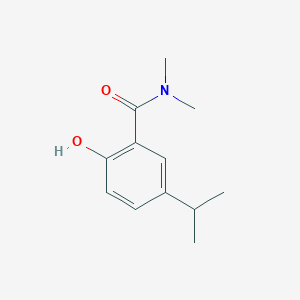
2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a hydroxyl group, an isopropyl group, and a dimethylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-isopropylbenzoic acid and N,N-dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride to convert the carboxylic acid to an acid chloride.
Amidation: The acid chloride is then reacted with N,N-dimethylamine to form the desired benzamide compound. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide moiety play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methyl-N,N-dimethylbenzamide
- 2-Hydroxy-5-tert-butyl-N,N-dimethylbenzamide
- 2-Hydroxy-5-ethyl-N,N-dimethylbenzamide
Uniqueness
2-Hydroxy-5-isopropyl-N,N-dimethylbenzamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-dimethyl-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-5-6-11(14)10(7-9)12(15)13(3)4/h5-8,14H,1-4H3 |
Clave InChI |
VCUJEAWXGDASKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


